2-Bromo-N-methylpropanamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

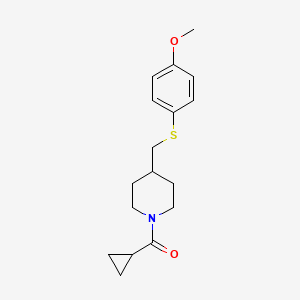

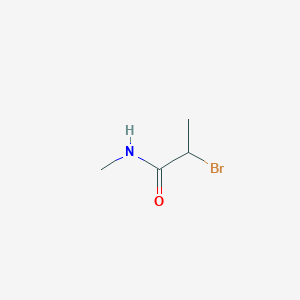

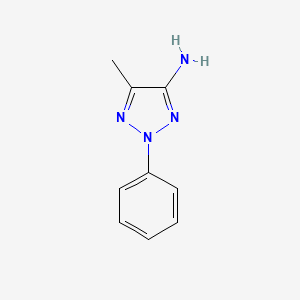

“2-Bromo-N-methylpropanamide” is a chemical compound with the molecular formula C4H8BrNO and a molecular weight of 166.02 . It is also known by its IUPAC name, 2-bromo-N-methylpropanamide .

Synthesis Analysis

The synthesis of 2-Bromo-N-methylpropanamide involves a reaction with 2-bromo-2-methylpropanoyl bromide and aqueous ammonium hydroxide . The reaction is exothermic and requires careful temperature control .

Molecular Structure Analysis

The molecular structure of 2-Bromo-N-methylpropanamide consists of 4 carbon atoms, 8 hydrogen atoms, 1 bromine atom, and 1 oxygen atom . The InChI code for this compound is 1S/C4H8BrNO/c1-3(5)4(7)6-2/h3H,1-2H3,(H,6,7) .

Chemical Reactions Analysis

The electrochemical reduction of 2-Bromo-N-methylpropanamide in dipolar aprotic solvents results in the formation of a carbanion at the mercury electrode due to two-electron C–Br bond cleavage . This carbanion undergoes self-protonation by a parent molecule to yield the isobutyramide .

Physical And Chemical Properties Analysis

2-Bromo-N-methylpropanamide has a density of 1.5±0.1 g/cm3, a boiling point of 260.6±23.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.5 mmHg at 25°C . It has a molar refractivity of 31.9±0.3 cm3, a polar surface area of 29 Å2, and a molar volume of 114.1±3.0 cm3 .

Applications De Recherche Scientifique

Proteomics Research

2-Bromo-N-methylpropanamide is utilized in proteomics , the study of proteomes. Proteomes are the entire set of proteins expressed by a genome, cell, tissue, or organism at a certain time. This compound is particularly useful in the identification and quantification of proteins, as well as the analysis of their functions and structures .

Drug Development

In the realm of drug development , 2-Bromo-N-methylpropanamide has been employed in the synthesis of nano-theranostics . These are therapeutic agents that can diagnose, deliver, and monitor the response to a disease at the nanoscale. For instance, it has been used in the self-assembly of modified albumins for tumor-targeted combination therapy .

Biomedical Engineering

The compound is instrumental in biomedical engineering , particularly in the engineering of luminescent nanoplatforms . These platforms are designed for biomedical applications that require scaling-up, good colloidal stability in aqueous solutions, biocompatibility, and easy detection in vivo by fluorescence methods .

Organic Synthesis

In organic synthesis , 2-Bromo-N-methylpropanamide serves as a building block for various organic compounds. Its reactivity with other organic molecules makes it a valuable reagent in the synthesis of more complex molecules used in medicinal chemistry and material science .

Chemical Safety and Handling

This compound is also significant in the field of chemical safety and handling . It is classified under Acute Tox. 3 Oral, indicating that it requires careful handling and adherence to safety protocols to prevent ingestion, which can be harmful .

Analytical Chemistry

Lastly, in analytical chemistry , 2-Bromo-N-methylpropanamide is used in the development of analytical methods for detecting and quantifying chemical substances. Its properties allow for its use as a standard or reference compound in various analytical techniques .

Mécanisme D'action

Safety and Hazards

2-Bromo-N-methylpropanamide is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It is classified as a flammable liquid, skin corrosive/irritant, serious eye damage/eye irritant, and specific target organ toxicant (respiratory system) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, using only outdoors or in a well-ventilated area, keeping away from heat/sparks/open flames/hot surfaces, and wearing protective gloves/protective clothing/eye protection/face protection .

Relevant Papers

There are several papers related to 2-Bromo-N-methylpropanamide. One paper discusses the electrochemical reduction of a series of secondary and tertiary α-bromoisobutyramides in dipolar aprotic solvents . Another paper titled “Wrapped stellate silica nanocomposites as biocompatible luminescent nanoplatforms assessed in vivo” also mentions this compound .

Propriétés

IUPAC Name |

2-bromo-N-methylpropanamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8BrNO/c1-3(5)4(7)6-2/h3H,1-2H3,(H,6,7) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ALSQAGFRBPHNIQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NC)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8BrNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

166.02 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Bromo-N-methylpropanamide | |

CAS RN |

74538-22-0 |

Source

|

| Record name | 2-bromo-N-methylpropanamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(3-Chloro-4-hydroxyphenyl)-2-[(3-fluoro-5-methylphenyl)amino]acetamide](/img/structure/B2590155.png)

![3-fluoro-N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzenesulfonamide](/img/structure/B2590165.png)

![(E)-4-(Dimethylamino)-N-[[3-(3-propyl-1,2,4-oxadiazol-5-yl)phenyl]methyl]but-2-enamide](/img/structure/B2590171.png)